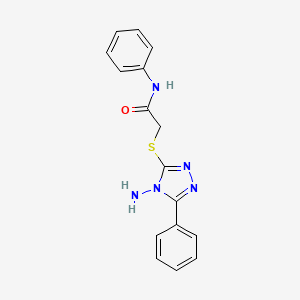

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDNTJKOCXFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The triazole ring and the phenylacetamide moiety play crucial roles in binding to the target sites and exerting the compound’s effects.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

Key Observations:

- Substituent Effects on Bioactivity: The anti-inflammatory potency of AS111 (N-3-methylphenyl) surpasses diclofenac, while VUAA1’s ethylpyridinyl groups confer insect receptor agonism. The amino group at position 4 in the target compound likely enhances hydrogen bonding in biological systems .

- Physical Properties : Pyridinyl and fluorinated derivatives (e.g., 5q) exhibit higher melting points (146–240°C) compared to allyl-substituted analogs (161–184°C), suggesting stronger intermolecular interactions .

Pharmacological Profiles

- Anti-inflammatory Activity : The target compound’s derivatives inhibit cyclooxygenase-2 (COX-2), with computational models supporting their binding free energy profiles. Substituents like 3-methylphenyl optimize COX-2 inhibition .

- Insect Receptor Modulation : VUAA1 and OLC15 () demonstrate the scaffold’s adaptability, acting as insect Orco channel agonists/antagonists. Their ethyl and pyridinyl groups are critical for receptor interaction .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or S-alkylation reactions. For example:

- Method A : Refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol/water with KOH as a base (reflux for 1–7 hours) .

- Method B : Using toluene/water mixtures with sodium azide for azide intermediates, followed by purification via crystallization or solvent extraction .

Key considerations : - Solvent polarity (ethanol vs. toluene) affects reaction kinetics.

- Base selection (KOH vs. Na₂CO₃) influences thiol deprotonation efficiency.

- Reaction monitoring via TLC (hexane:ethyl acetate = 9:1) ensures completion .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) with temperature-dependent retention studies to assess thermodynamic properties (e.g., ΔH° and ΔS° of phase transfer) .

- Spectroscopy :

- Mass spectrometry : High-resolution LC-MS for molecular weight confirmation (predicted exact mass: 338.12 g/mol) .

- Computational tools : Predicted physicochemical properties (e.g., pKa = 0.21, PSA = 80.52 Ų) using software like ACD/Labs .

Q. What in vitro assays are recommended to evaluate the pharmacological activity of this compound?

- Antioxidant activity : DPPH radical scavenging and reducing power assays (e.g., IC₅₀ values compared to ascorbic acid) .

- Antimicrobial activity : Agar diffusion assays against Gram-negative bacteria (e.g., Escherichia coli) with zone-of-inhibition measurements .

- Enzyme inhibition : SIRT2 inhibition assays using fluorogenic substrates (e.g., modifications to the acetamide linker improve potency) .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically analyzed during synthesis?

- HPLC-based impurity profiling : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and quantify byproducts.

- Thermodynamic analysis : Calculate ΔG° values for impurity retention to optimize mobile-phase conditions .

- Stress testing : Expose the compound to heat, light, and humidity to identify degradation products .

Q. What formulation challenges arise when developing tablet forms of this compound, and how are they addressed?

- Excipient compatibility :

- Diluents : Sugar powder improves flowability but may increase friability.

- Disintegrants : Cross-linked polyvinylpyrrolidone reduces disintegration time.

- Wet granulation : Optimal binder concentration (e.g., 5% PVP) balances hardness and friability .

- Quality control : Test tablet mass uniformity (±5% deviation) and crushing resistance (>50 N) .

Q. How do structural modifications to the acetamide or triazole moieties impact biological activity?

- Linker modifications : Replacing the thioether (-S-) with sulfonyl (-SO₂-) groups reduces antioxidant activity but enhances antibacterial effects .

- Tail group optimization : Introducing phenoxy or pyridinyl substituents on the acetamide improves SIRT2 inhibition (e.g., IC₅₀ reduced from 12 µM to 0.8 µM) .

- SAR validation : Molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., SIRT2) .

Q. How should contradictory data on reaction yields or biological activity be resolved?

- Reproducibility checks : Standardize solvent purity (e.g., HPLC-grade ethanol) and reaction scales (e.g., 20 mmol vs. 100 mmol) .

- Statistical analysis : Use ANOVA to compare friability or disintegration data across excipient batches .

- Cross-validation : Compare LC-MS results with elemental analysis (C, H, N ±0.3%) to confirm compound identity .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.